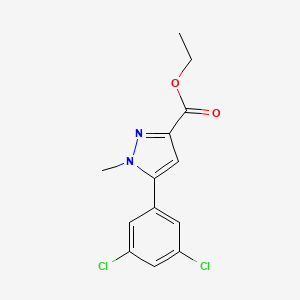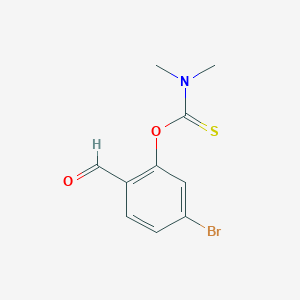
O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate
Übersicht
Beschreibung
O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C10H10BrNO2S . It has an average mass of 288.161 Da and a mono-isotopic mass of 286.961548 Da . This compound has gained significant attention due to its diverse properties and multiple applications in scientific experiments.
Physical And Chemical Properties Analysis
O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate has a molecular weight of 288.16 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the current search results .Wissenschaftliche Forschungsanwendungen
Metabolism and Degradation Studies
O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate and related compounds have been studied for their metabolism and degradation. For instance, the metabolism of organophosphorus insecticides like bromophos, which have structural similarities, was studied under artificial sunlight and darkness. The metabolites were identified through sensitive methods like enzymatic inhibition detection and thin layer chromatography/mass spectrometry (TLC/MS) without substance elution, providing insights into their degradation processes (Fogy, Allmaier, & Schmid, 1983).
Chemical Synthesis and Catalysis
Research has also explored the use of compounds like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate in palladium-catalysed direct arylation of heteroaromatics. Such processes prevent the formation of dimers or oligomers, facilitating the formation of biheteroaryls. This showcases the potential of bromo-substituted compounds in catalytic reactions and synthesis of complex molecules (Fu, Zhao, Bruneau, & Doucet, 2012).
Electrochemical Properties
The electrochemical properties of compounds containing bromo and other substituents have been studied. In one example, 1,3-substituted phenyl-5-phenylformazans were synthesized and their redox characteristics investigated. Such studies are crucial for understanding the electronic behaviors of these compounds and their potential applications in various fields like sensor development and electronics (Tezcan, Uzluk, & Aksu, 2008).
Pharmaceutical Research
While the specific compound O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate may not have direct pharmaceutical applications, related bromo-substituted compounds have been investigated for their potential in pharmaceuticals. For example, phenothiazines synthesized from bromo-substituted precursors have a wide spectrum of pharmacological activities, including neuroleptic and antihistamine effects. Such research provides a foundation for developing new drugs and understanding the role of bromo-substituted compounds in medicinal chemistry (Sharma, Gupta, Gautam, & Gupta, 2002).
Eigenschaften
IUPAC Name |
O-(5-bromo-2-formylphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZSGAAICNHEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160909 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(5-Bromo-2-formylphenyl) dimethylcarbamothioate | |
CAS RN |
1624261-11-5 | |
| Record name | Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamothioic acid, N,N-dimethyl-, O-(5-bromo-2-formylphenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



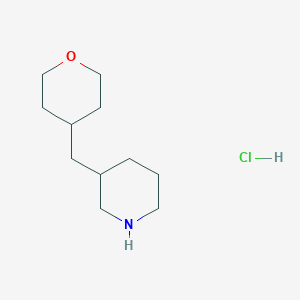
![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)
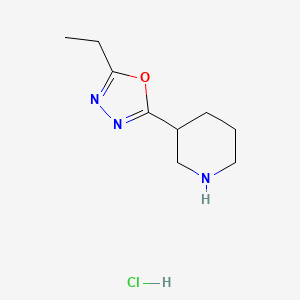
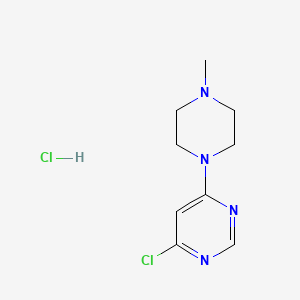
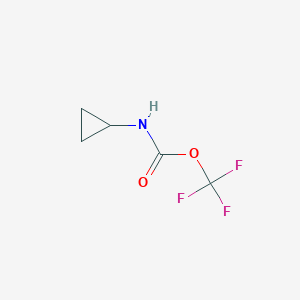
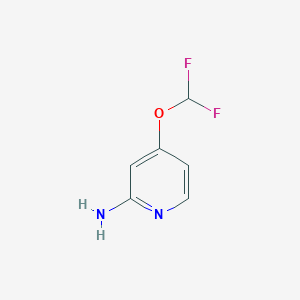
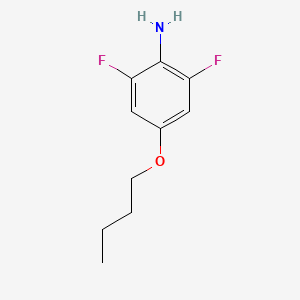
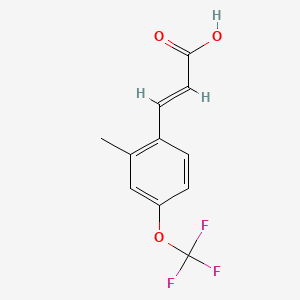
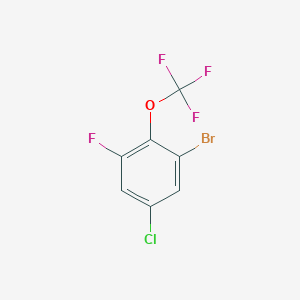
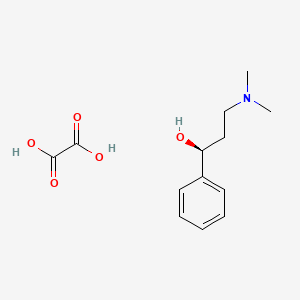
![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)
